molecular formula C9H8N4O2S B2828432 6-methoxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide CAS No. 2034579-25-2

6-methoxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide

Cat. No. B2828432
CAS RN: 2034579-25-2
M. Wt: 236.25
InChI Key: HYGJTPRSHBWHAI-UHFFFAOYSA-N
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Description

“6-methoxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide” is a compound that contains a thiazole ring . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Heterocyclic Compound Synthesis

6-methoxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide is a precursor in the synthesis of various heterocyclic compounds with potential biological activities. Researchers have developed novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic properties. These compounds are explored for their cyclooxygenase inhibition and potential as COX-1/COX-2 inhibitors, with significant indices in inhibitory activity, analgesic, and anti-inflammatory effects (Abu‐Hashem et al., 2020).

Antifungal Applications

Derivatives of this compound have been synthesized and tested for their antifungal effects. These compounds demonstrated significant biological activity against Aspergillus terreus and Aspergillus niger, suggesting their potential as antifungal agents. The specificity and effectiveness of these compounds against fungal species highlight their importance in developing new antifungal therapies (Jafar et al., 2017).

Cytotoxicity Studies

The application of this compound derivatives in cytotoxicity studies has been significant. Novel pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These studies are crucial for understanding the potential anticancer properties of these compounds and their mechanism of action (Hassan et al., 2014).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been reported to interact with various biological targets to induce their effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole derivatives, in general, have been found to exhibit diverse biological activities, which suggests that they may have favorable pharmacokinetic properties .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The biological activity of thiazole derivatives can be influenced by various factors, including the presence of other compounds, the ph of the environment, temperature, and the specific characteristics of the biological target .

properties

IUPAC Name

6-methoxy-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2S/c1-15-7-4-6(11-5-12-7)8(14)13-9-10-2-3-16-9/h2-5H,1H3,(H,10,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGJTPRSHBWHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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